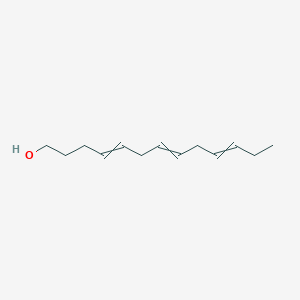![molecular formula C13H13BrO3 B14312989 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol CAS No. 113791-81-4](/img/structure/B14312989.png)
3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a naphthalene ring with a bromine atom attached to it, along with a glycerol-like structure (propane-1,2-diol) containing an oxygen atom.
- This compound is used in various scientific applications due to its unique properties.
3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol: is a chemical compound with the molecular formula CHBrO.
Preparation Methods
Synthetic Routes: The synthesis of 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol involves several steps. One common method is the reaction of 2-bromonaphthalene with epichlorohydrin, followed by hydrolysis to yield the desired compound.
Reaction Conditions: The reaction typically occurs under alkaline conditions.
Industrial Production: While there isn’t a large-scale industrial production of this compound, it can be synthesized in the laboratory.
Chemical Reactions Analysis
Reactivity: 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol can undergo various reactions
Common Reagents: Alkali metal hydroxides (e.g., sodium hydroxide) are used for the initial reaction.
Major Products: The main product is the compound itself, but further functionalization can yield derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications, but it may find use in specialized chemical processes.
Mechanism of Action
- The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Similar Compounds: Other naphthalene derivatives or glycerol-based compounds.
Uniqueness: The combination of a bromonaphthalene moiety with a diol structure makes 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol distinct.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding
Properties
CAS No. |
113791-81-4 |
|---|---|
Molecular Formula |
C13H13BrO3 |
Molecular Weight |
297.14 g/mol |
IUPAC Name |
3-(2-bromonaphthalen-1-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C13H13BrO3/c14-12-6-5-9-3-1-2-4-11(9)13(12)17-8-10(16)7-15/h1-6,10,15-16H,7-8H2 |
InChI Key |
GOYJSVSRVNRTAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OCC(CO)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


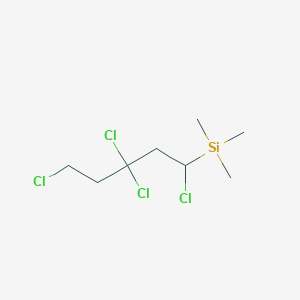
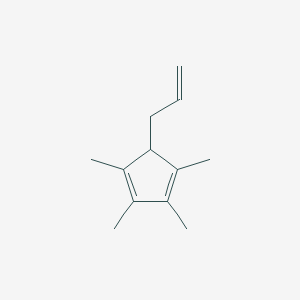
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
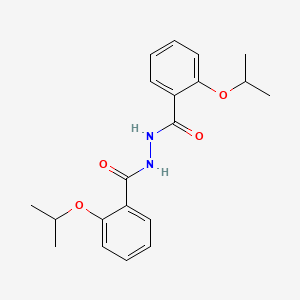
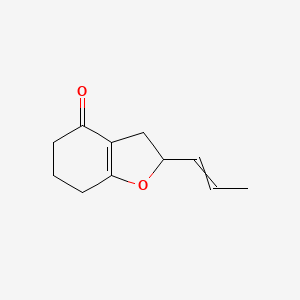

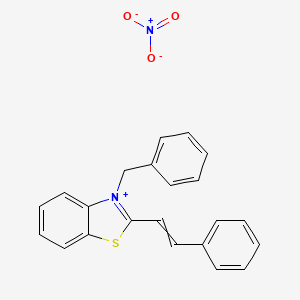
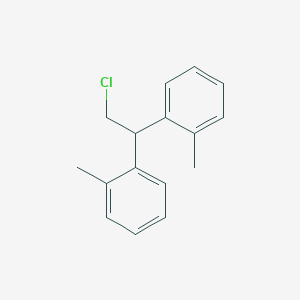
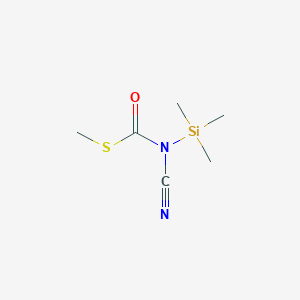

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)

